molecular formula C₉H₁₃D₅N₆ B042748 N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine CAS No. 16268-92-1

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B042748
CAS No.: 16268-92-1
M. Wt: 210.28 g/mol
InChI Key: LNCCBHFAHILMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₃D₅N₆ and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, due to their unique structure, have been extensively explored for their biological activities. They have been synthesized and evaluated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. These activities underline the potential of triazine nucleus as a core moiety in drug development, highlighting its importance in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Triazine in Drug Discovery and Bioconjugation

The broad applicability of s-triazine in drug discovery and bioconjugation has been underscored by its wide activity spectrum. This includes inhibition against MAO-A and -B, anticancer/antiproliferative, and antimicrobial activities, among others. The success in incorporating different nucleophiles into the s-triazine core for application in peptides/proteins at biologically compatible temperatures further emphasizes its versatility (Sharma et al., 2021).

Mesogenic Properties and Organoelectronic Applications

Research on triazine-based mesogens, which comprise aromatic/heteroaromatic rigid cores with flexible peripheral chains, has gained attention for their importance in charge and energy transport investigation. The design ideas and synthetic approaches to obtain triazine-based discotic liquid crystals are particularly relevant for their potential organo-electronic applications, demonstrating the structural versatility and property alteration capabilities of triazine derivatives (Devadiga & Ahipa, 2019).

CO2 Capture and Conversion

The development of nitrogen-rich porous adsorbent materials, such as covalent triazine frameworks (CTFs), for CO2 capture highlights the environmental applications of triazine derivatives. These materials are characterized by their high surface area, permanent porosity, structural tunability, and high hydrothermal and physicochemical stability, making them excellent candidates for energy-efficient and enhanced polar gas separation (Mukhtar et al., 2020).

Mechanism of Action

Target of Action

It is known that triethylmelamine is used in chemotherapy , suggesting that its targets are likely to be cancer cells.

Mode of Action

Triethylmelamine is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits DNA replication and transcription, leading to cell death .

Biochemical Pathways

Given its role as an alkylating agent, it can be inferred that it impacts the dna replication and transcription pathways, leading to cell death .

Result of Action

Triethylmelamine can cause chromatid aberrations in cell models . This means that it can cause changes in the structure or number of chromosomes in a cell, which can lead to cell death. This property is beneficial in the context of chemotherapy, where the goal is to kill cancer cells .

Properties

IUPAC Name

2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCCBHFAHILMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NCC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903158
Record name NoName_3757
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16268-92-1
Record name Triethylmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16268-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

A: Triethylmelamine shares a similar structure with atrazine, the target molecule for removal in the study. [] This structural similarity allows triethylmelamine to act as a "mold" during the MIP synthesis, creating cavities within the polymer matrix that are specifically designed to bind atrazine. Importantly, triethylmelamine is considered less harmful than atrazine, making it a safer alternative for researchers during the synthesis process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.